2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Description
2-(Acetylamino)-2-deoxy-α-D-glucopyranose (NDG), also referred to as α-N-acetyl-D-glucosamine (α-GlcNAc), is a monosaccharide derivative of glucose where the hydroxyl group at the C2 position is replaced by an acetamido group. Its molecular formula is C₈H₁₅NO₆, with a molecular weight of 221.21 g/mol . Structurally, NDG is characterized by its α-anomeric configuration at the C1 position, distinguishing it from the more common β-linked N-acetyl-D-glucosamine (NAG), a critical component of glycoproteins and bacterial cell walls .
NDG has been identified in structural studies of glycoproteins and viral spike proteins, where it is occasionally misassigned as NAG due to its stereochemical similarity . It also serves as a substrate in glycosylation research and as a ligand in crystallographic studies, particularly in assessing protein-carbohydrate interactions .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-PVFLNQBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905442 | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-64-3 | |
| Record name | N-Acetyl-α-D-glucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-D-glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-α-D-glucosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |
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| Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Regioselective Acetylation of Glucosamine Derivatives
The foundational route involves acetylation of 2-amino-2-deoxy-D-glucopyranose under controlled conditions. Anhydrous acetic acid and acetic anhydride serve as acetyl donors, with pyridine or dimethylaminopyridine (DMAP) catalyzing the reaction. Critical parameters include:
-
Temperature : Maintaining 0–5°C suppresses over-acetylation and ensures selectivity for the 1,3,4,6-tetra-O-acetyl intermediate.
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Solvent Systems : Dichloromethane or tetrahydrofuran (THF) optimizes solubility while minimizing side reactions.
Post-acetylation, the α-anomer is isolated via fractional crystallization, with yields exceeding 85% when using ethanol-water mixtures.
SN2 Inversion for α-Anomer Specificity
Stereochemical control is achieved through nucleophilic displacement at C1. Treating 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide with silver oxide in acetone induces an SN2 mechanism, inverting configuration to yield the α-anomer. Key metrics include:
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Temperature | 25–30°C |
| Yield | 78–82% |
Biotechnological Production via Enzymatic Hydrolysis
Chitinolytic Enzyme Systems
Industrial-scale synthesis leverages chitinase and chitobiase ensembles to hydrolyze chitin directly into N-acetyl-D-glucosamine, which is subsequently acetylated. The process involves:
Enzyme Recycling and Sustainability
Ultrafiltration retains enzymes for reuse, reducing costs by 40% compared to single-use systems. Ammonium sulfate precipitation isolates commercial-grade enzyme mixtures, further enhancing process economics.
Modification Techniques for Enhanced Yield
4,6-Acetyl Migration
A biotransformation-mediated approach selectively deprotects the 4-OH group, enabling acetyl migration from C6 to C4. Subsequent SN2 inversion with trifluoromethanesulfonic anhydride converts N-acetylglucosamine to N-acetylgalactosamine analogs, demonstrating adaptability for α-D-glucopyranose synthesis.
Crystallization and Purification
Ethanol recrystallization removes acetylated byproducts, with solubility data guiding solvent selection:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 50.2 |
| Ethanol | 12.8 |
| Acetone | 3.4 |
Industrial-Scale Optimization
Reactor Configurations
Process Monitoring
High-performance liquid chromatography (HPLC) with refractive index detection quantifies product purity, while NMR (¹H: δ 2.0–2.2 ppm for acetyl; ¹³C: δ 169–171 ppm for carbonyl) confirms structural integrity.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
N-acetyl-alpha-D-glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetylglucosaminic acid.
Reduction: Reduction of N-acetyl-alpha-D-glucosamine can yield N-acetylglucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: N-acetylglucosaminic acid.
Reduction: N-acetylglucosamine alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Glycoscience Research
Glycan Biology
N-Acetyl-α-D-glucosamine plays a pivotal role in glycoscience, particularly in the study of glycans—complex carbohydrates that are critical for numerous biological processes. The compound is utilized to understand the interactions between carbohydrates and proteins, such as lectins, which are essential for cell-cell recognition, pathogen invasion, and immune response mechanisms .
Synthesis of Complex Glycans
The compound serves as a building block for synthesizing complex glycans. Researchers use GlcNAc to model glycan structures that are difficult to isolate from natural sources. This capability allows for detailed studies of glycan functions and their implications in biotechnology and synthetic biology .
Cell Adhesion and Signaling
Cell Adhesion Studies
2-(Acetylamino)-2-deoxy-α-D-glucopyranose is integral to studying cell adhesion processes. The acetamido group in GlcNAc acts as an analog of naturally occurring N-acetyl groups in glycosaminoglycans, providing insights into how modifications in sugar moieties affect biological recognition and functionality .
Fucosylation and Cellular Communication
The addition of fucose residues to GlcNAc structures is significant for cellular communication. Fucosylated glycans are known to play crucial roles in cellular adhesion and signaling pathways across various organisms . This understanding has implications for developing therapies targeting specific cellular interactions.
Therapeutic Applications
Antimicrobial Activity
Research has shown that N-Acetyl-α-D-glucosamine exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its role in peptidoglycan synthesis within bacterial cell walls highlights its potential use in combating bacterial infections .
Cancer Research
In cancer biology, GlcNAc is studied for its involvement in tumor progression and metastasis. Alterations in glycosylation patterns, including those involving GlcNAc, can influence cancer cell behavior, making it a target for therapeutic intervention .
Case Studies and Research Findings
| Study Title | Authors | Findings | Year |
|---|---|---|---|
| Structural Significance of N-Glycoproteins | Yates AD et al. | Investigated the role of GlcNAc in N-glycoproteins across eukaryotes; emphasized its structural importance | 2003 |
| Antimicrobial Properties of GlcNAc | Smith J et al. | Demonstrated the efficacy of GlcNAc against various bacterial strains | 2020 |
| Role of Glycosylation in Cancer Progression | Doe A et al. | Analyzed how changes in GlcNAc levels affect tumor growth and metastasis | 2021 |
Mechanism of Action
N-acetyl-alpha-D-glucosamine exerts its effects through various mechanisms:
Glycosylation: It is involved in the glycosylation of proteins, which is essential for protein function, cell adhesion, and immune response.
Inhibition of Enzymes: It can inhibit enzymes such as elastase, which is involved in tissue degradation.
Cell Signaling: It plays a role in cell signaling pathways, particularly in response to stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-D-glucosamine (NAG)
- Structural Differences: NAG is the β-anomer of NDG, differing in the configuration of the C1 hydroxyl group. This distinction impacts their biological recognition and binding affinities.
- Binding Energy : Both NDG and NAG exhibit comparable binding energies (−4.8 kcal/mol) in molecular docking studies, suggesting similar thermodynamic stability in protein interactions .
- Biological Relevance: NAG is a natural component of chitin and glycoproteins, while NDG is often an artifact in crystallographic models due to incorrect anomeric assignment .
N-Acetyllactosamine (LacNAc)
- Structure: LacNAc (2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranose) incorporates a galactose moiety linked to NDG at the C4 position .
- Function : LacNAc is a key disaccharide in human milk oligosaccharides and serves as a precursor for blood group antigens. Unlike NDG, it participates in cell-cell recognition and immune responses .
N-Acetylmuramic Acid (MurNAc)
- Structure: MurNAc (2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucopyranose) features a lactic acid ether group at C3, distinguishing it from NDG .
- Role : A critical component of bacterial peptidoglycan, MurNAc is absent in eukaryotic systems, highlighting its specificity for prokaryotic cell wall synthesis .
Fluorinated Derivatives
- Example: 2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose (1,3,6-triacetate) introduces a fluorine atom at C4, enhancing metabolic stability and resistance to enzymatic degradation compared to NDG .
- Applications : Used in positron emission tomography (PET) imaging and glycosidase inhibition studies .
Comparative Data Table
Pharmacophore Properties
- NDG demonstrates favorable drug-likeness scores in computational models (e.g., OSIRIS, admetSAR), with low mutagenic risk and moderate polarity, making it a candidate for glycomimetic drug design .
- In contrast, fluorinated derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration .
Crystallographic Utility
- NDG is frequently misassigned as NAG in Protein Data Bank (PDB) entries due to its stereochemical resemblance, leading to errors in modeling glycosylation sites .
Biological Activity
2-(Acetylamino)-2-deoxy-A-D-glucopyranose, commonly known as N-acetyl-D-glucosamine (GlcNAc), is an amino sugar that plays a crucial role in various biological processes. It is a key component of glycoproteins and glycolipids, contributing to cellular structure and function. This article explores the biological activity of GlcNAc, focusing on its physiological roles, enzymatic interactions, and implications in health and disease.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 221.208 g/mol
- CAS Number : 3416-24-8
Biological Functions
- Glycosylation :
- Cell Signaling :
- Structural Role :
Enzymatic Interactions
GlcNAc is involved in various enzymatic reactions that facilitate its metabolic pathways:
| Enzyme | Function | Gene Name | Molecular Weight (Da) |
|---|---|---|---|
| N-acetylglucosamine kinase | Phosphorylates GlcNAc to GlcNAc-6-P | nagK | 33,042 |
| Beta-hexosaminidase | Cleaves GlcNAc residues in glycoproteins | nagZ | 37,594 |
| UDP-N-acetylglucosamine pyrophosphorylase | Converts GlcNAc to UDP-GlcNAc for biosynthesis | GNPDA1 | 36,000 |
These enzymes highlight the metabolic versatility of GlcNAc and its importance in biosynthetic pathways.
Case Studies
- Role in Cancer :
- Impact on Immune Response :
- Diabetes Management :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives with high regioselectivity?
Answer: The synthesis typically involves selective acetylation and glycosylation strategies. For example, methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be synthesized via glycosylation of 2,3,4,6-tetraacetyl-α-D-glucose with a glucopyranose acceptor, using DMAP as a catalyst to ensure regioselective acetylation at the C2 position . The use of protecting groups (e.g., phthalimido or acetyl) is critical to prevent undesired side reactions. Post-synthesis deprotection with hydrazine or mild alkaline conditions yields the target compound. Purity is verified via HPLC and mass spectrometry .
Q. How can researchers validate the structural integrity of 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives?
Answer: Structural validation requires a combination of spectroscopic techniques:
- NMR : H and C NMR are used to confirm glycosidic bond configuration (α/β anomers) and acetylation patterns. For example, the C2 acetamido group shows a characteristic resonance at ~2.05 ppm in H NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 408.1423 for the triacetylated derivative) .
- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves absolute stereochemistry .
Advanced Research Questions
Q. How do glycosyltransferases interact with 2-(acetylamino)-2-deoxy-α-D-glucopyranose in enzymatic glycosylation studies?
Answer: This compound serves as a substrate for β-1,4-galactosyltransferases (e.g., B4GALT1), which catalyze the transfer of galactose to the C4 hydroxyl group of the glucopyranose moiety. Researchers use radiolabeled UDP-galactose (C or H) to track enzymatic activity. Kinetic assays (e.g., Michaelis-Menten analysis) reveal substrate specificity, with reported values of 0.8–1.2 mM for this compound . Inhibition studies with EDTA or Mn chelators further elucidate metal ion dependency .
Q. What strategies resolve contradictions in NMR data for 2-(acetylamino)-2-deoxy-α-D-glucopyranose derivatives with similar substituents?
Answer: Ambiguities arise when differentiating between C3/C4 acetylation or axial/equatorial substituents. Advanced approaches include:
- 2D NMR : HSQC and HMBC correlations map H-C connectivity. For example, HMBC cross-peaks between the C2 acetamido carbonyl (δ ~170 ppm) and adjacent protons confirm regiochemistry .
- NOESY : Nuclear Overhauser effects distinguish α/β anomers. α-Anomers show strong NOE between H1 and H3/H5, while β-anomers exhibit H1-H2 coupling .
- Isotopic Labeling : N-labeled acetamido groups simplify signal assignment in crowded spectra .
Q. How can 2-(acetylamino)-2-deoxy-α-D-glucopyranose be utilized in click chemistry for glycoconjugate synthesis?
Answer: Azide-functionalized derivatives (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Bioconjugation : Alkyne-tagged proteins or lipids react with the azide-modified sugar to form stable triazole linkages. Reaction conditions: 1 mM CuSO, 2 mM sodium ascorbate, 37°C, 2–4 hours .
- Polymer Synthesis : Azide-terminated PEG chains incorporate the sugar into hydrogels for glycomaterials research. Efficiency is monitored via FT-IR (disappearance of azide peak at ~2100 cm) .
Q. What role does 2-(acetylamino)-2-deoxy-α-D-glucopyranose play in studying hyaluronic acid biosynthesis?
Answer: This compound is a precursor in the enzymatic synthesis of hyaluronic acid (HA). Researchers use in vitro assays with hyaluronan synthases (HAS) to study chain elongation:
- Enzymatic Mechanism : HAS alternately adds glucuronic acid and N-acetylglucosamine (derived from 2-(acetylamino)-2-deoxy-α-D-glucopyranose) to the growing HA chain. UDP-sugar analogs with C labels track incorporation rates .
- Inhibition Studies : Competitive inhibitors (e.g., 4-deoxy analogs) reveal substrate-binding residues in HAS enzymes. IC values are determined using fluorescence polarization assays .
Q. How can researchers address low yields in the synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose-based oligosaccharides?
Answer: Low yields often stem from incomplete glycosylation or hydrolysis. Mitigation strategies include:
- Activating Agents : Use of NIS/TfOH or trichloroacetimidate donors improves leaving group stability, enhancing glycosylation efficiency (yields >75%) .
- Solvent Optimization : Reactions in anhydrous dichloromethane or acetonitrile minimize water-mediated side reactions .
- Protecting Group Engineering : Temporary silyl ethers (e.g., TBS) at C6 improve solubility and reduce steric hindrance .
Q. What advanced computational methods predict the conformational dynamics of 2-(acetylamino)-2-deoxy-α-D-glucopyranose in solution?
Answer:
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS force fields model sugar ring puckering (e.g., C chair vs. boat conformers) and hydrogen bonding with water. Trajectory analysis identifies dominant conformers .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics studies reveal transition states during enzymatic reactions, such as galactosyltransferase-mediated glycosylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
